Liensinine perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

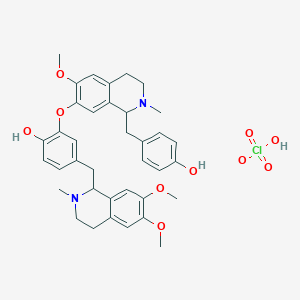

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Liensinine Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus (B1177795) plant), has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanism of action of its perchlorate (B79767) salt, Liensinine perchlorate. We will delve into its molecular interactions, detailing its effects on key cellular processes such as autophagy, apoptosis, and mitochondrial function, and its modulation of critical signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating quantitative data, providing detailed experimental methodologies, and visualizing complex biological pathways.

Core Mechanism of Action: A Multi-Faceted Approach

This compound exerts its biological effects through a multi-pronged mechanism, primarily characterized by the inhibition of late-stage autophagy, induction of apoptosis via mitochondrial dysfunction, and modulation of several key signaling cascades implicated in cell survival and proliferation.

Inhibition of Autophagy

A primary and well-documented mechanism of this compound is its role as a late-stage autophagy inhibitor.[1][2] Autophagy is a cellular self-degradation process essential for maintaining homeostasis, where cellular components are sequestered in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This compound disrupts this process by blocking the fusion of autophagosomes with lysosomes.[1][3] This blockade leads to the accumulation of autophagosomes within the cell.[4][5] Mechanistically, this is thought to occur through the inhibition of the recruitment of RAB7A to lysosomes.[1][2]

Induction of Apoptosis and Mitochondrial Dysfunction

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[4][6] This apoptotic induction is intrinsically linked to its ability to cause mitochondrial dysfunction.[6] Treatment with this compound leads to a loss of mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic pathway.[7] This is followed by the release of pro-apoptotic factors from the mitochondria, ultimately leading to the activation of caspases and execution of apoptosis.[4]

Modulation of Signaling Pathways

This compound has been shown to modulate several critical intracellular signaling pathways involved in cell growth, proliferation, and survival. These include:

-

PI3K/AKT Pathway: this compound inhibits the phosphorylation of key components of the PI3K/AKT pathway, such as PI3K and AKT, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[8]

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is activated in response to this compound treatment, contributing to the induction of apoptosis.[9][10]

-

JAK2/STAT3 Signaling Pathway: this compound has been observed to suppress the activation of the JAK2/STAT3 pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[7]

Quantitative Data

The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at 20 µM | 24, 48, 72 | CCK-8 |

| MCF-7 | Breast Cancer | Not explicitly stated, but effective at 20 µM | 48 | MTT |

| SW620 | Colorectal Cancer | 70.96 nM (Erianin, a similar compound) | 24 | MTT |

| HCT116 | Colorectal Cancer | 106.52 nM (Erianin, a similar compound) | 24 | MTT |

| SaOS-2 | Osteosarcoma | Not explicitly stated, but effective at 40-80 µM | Not specified | CCK-8 |

| 143B | Osteosarcoma | Not explicitly stated, but effective at 40-80 µM | Not specified | CCK-8 |

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 10-20 µM | 48 | CCK-8 |

| H520 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 10-20 µM | 48 | CCK-8 |

| SPC-A1 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 10-20 µM | 48 | CCK-8 |

| SGC-7901 | Gastric Cancer | Not explicitly stated, but effective at 20-80 µM | 24 | CCK-8 |

| BGC-823 | Gastric Cancer | Not explicitly stated, but effective at 20-80 µM | 24 | CCK-8 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Autophagy Flux Assay (LC3 and LAMP1 Co-localization)

-

Cell Transfection: Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid. In this system, autophagosomes appear as yellow puncta (mRFP and GFP colocalization), while autolysosomes appear as red puncta (GFP fluorescence is quenched in the acidic lysosomal environment).

-

Treatment: Treat the transfected cells with this compound for the desired time.

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining for the lysosomal marker LAMP1.

-

Confocal Microscopy: Visualize the cells using a confocal microscope.

-

Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in yellow puncta without a corresponding increase in red puncta indicates a blockage of autophagic flux. Co-localization analysis between LC3 and LAMP1 can also be performed, where a lack of co-localization after treatment suggests inhibition of fusion.[1][11][12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[13][14]

Western Blot Analysis for Signaling Pathways

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, p-JNK, JNK, p-STAT3, STAT3, LC3B, LAMP1) overnight at 4°C.[7][8][15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of this compound's multifaceted mechanism of action.

Caption: this compound's inhibition of the autophagic process.

Caption: The intrinsic apoptotic pathway induced by this compound.

Caption: A generalized workflow for Western Blot analysis.

References

- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Liensinine pretreatment reduces inflammation, oxidative stress, apoptosis, and autophagy to alleviate sepsis acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Autophagic Inhibition via Lysosomal Integrity Dysfunction Leads to Antitumor Activity in Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]

Liensinine Perchlorate as an Autophagy Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319) perchlorate (B79767), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a potent inhibitor of autophagy. This technical guide provides an in-depth overview of its mechanism of action, relevant signaling pathways, and experimental protocols for its use in research settings. Liensinine perchlorate is characterized as a late-stage autophagy inhibitor, primarily functioning by blocking the fusion of autophagosomes with lysosomes. This activity sensitizes cancer cells to conventional chemotherapeutic agents, presenting a promising avenue for combination therapies. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. While essential for cellular homeostasis, autophagy can also promote the survival of cancer cells under stress, such as during chemotherapy. Consequently, the inhibition of autophagy has become a significant strategy in cancer therapy. This compound has been identified as a novel and effective inhibitor of this process.[1][2] Unlike early-stage autophagy inhibitors that prevent the formation of autophagosomes, this compound acts at a later stage, leading to the accumulation of autophagosomes that are unable to fuse with lysosomes for degradation.[3][4][5] This guide will explore the molecular underpinnings of this inhibition and provide practical information for its application in a laboratory setting.

Mechanism of Action

This compound's primary mechanism as an autophagy inhibitor is the disruption of autophagosome-lysosome fusion.[1][3][4] This leads to a condition known as "autophagic flux blockage." The accumulation of autophagosomes, which can be observed through various experimental techniques, is a hallmark of its activity.

The molecular basis for this inhibition lies in its interference with the recruitment of the small GTPase RAB7A to lysosomes.[2] RAB7A is a crucial protein for the maturation of autophagosomes and their subsequent fusion with lysosomes. By preventing the localization of RAB7A to the lysosomal membrane, this compound effectively halts the final step of the autophagic process.[2]

It is important to note that this compound does not appear to affect the lysosomal pH.[6] This distinguishes it from other late-stage autophagy inhibitors like chloroquine (B1663885) and bafilomycin A1, which function by raising the lysosomal pH and thereby inactivating lysosomal hydrolases.

Signaling Pathways

The inhibitory action of this compound on autophagy intersects with several key signaling pathways that regulate cell survival and death.

Autophagy Pathway

The canonical autophagy pathway involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the cargo is degraded. This compound intervenes at the final fusion step.

References

- 1. This compound | Apoptosis | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

Unveiling the Pro-Apoptotic Power of Liensinine Perchlorate: A Technical Guide to its Role in Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has garnered significant attention for its potential as an anti-cancer agent. Its perchlorate (B79767) salt, liensinine perchlorate, has demonstrated potent pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's ability to induce apoptosis. We will dissect the key signaling pathways it modulates, present quantitative data from various studies, and provide detailed experimental protocols for assays central to investigating its apoptotic activity. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction to this compound and Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of oncology research.

This compound has emerged as a promising natural compound that can trigger apoptosis in various cancer models, including non-small-cell lung cancer, colorectal cancer, gastric cancer, breast cancer, and osteosarcoma. Its multi-targeted action on key cellular signaling pathways makes it a compelling candidate for further investigation and development.

Core Mechanisms of this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-pronged attack on cancer cell survival machinery. The primary mechanisms involve the induction of the intrinsic mitochondrial pathway, modulation of critical survival signaling cascades, and the generation of reactive oxygen species (ROS).

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The mitochondrial pathway is a central route to apoptosis, and it is a primary target of this compound.

This compound treatment disrupts the delicate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of mitochondrial integrity. Specifically, it upregulates the expression of pro-apoptotic members like Bax and downregulates anti-apoptotic members such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).

Once the mitochondrial outer membrane is compromised, cytochrome c is released from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome. This protein complex recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3. Active caspase-3 then orchestrates the dismantling of the cell by cleaving a plethora of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Foundational Research on the Biological Activities of Liensinine Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant attention in recent pharmacological research. Its perchlorate (B79767) salt, Liensinine perchlorate, has demonstrated a wide spectrum of biological activities, positioning it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth overview of the foundational research on this compound's biological activities, with a focus on its anti-cancer effects, role as an autophagy modulator, and impact on key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anti-Cancer Activity

This compound has exhibited potent anti-cancer properties across various cancer types in both in-vitro and in-vivo studies. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.

In-Vitro Studies

A summary of the cytotoxic effects of this compound on various cancer cell lines is presented in Table 1. The compound has shown significant inhibitory activity against osteosarcoma, non-small-cell lung cancer (NSCLC), colorectal cancer, and breast cancer cell lines.

| Cancer Type | Cell Line | IC50 Value | Key Observations |

| Osteosarcoma | SaOS-2 | Not explicitly defined, but effects observed at 40 µM and 80 µM | Dose-dependent increase in apoptosis and G0/G1 phase cell cycle arrest.[1] |

| Osteosarcoma | 143B | Not explicitly defined, but effects observed at 40 µM and 80 µM | Dose-dependent increase in apoptosis and G0/G1 phase cell cycle arrest.[1] |

| Non-Small-Cell Lung Cancer | A549, H520, SPC-A1 | Not explicitly defined, but toxic effects observed in a concentration-dependent manner | Inhibition of cell proliferation and colony formation.[2] |

| Colorectal Cancer | HCT116, LoVo | Not explicitly defined, but inhibitory effects observed | Induces apoptosis and inhibits proliferation and colony-forming ability in a dose-dependent manner.[3][4] |

| Breast Cancer | MDA-MB-231, MCF-7 | Not explicitly defined, but growth inhibition observed | Induces apoptosis and inhibits proliferation.[5][6] |

Table 1: In-Vitro Anti-Cancer Activity of this compound

Further quantitative analysis of this compound's effects on osteosarcoma cell lines is detailed in Table 2.

| Parameter | Cell Line | Concentration | Result |

| Apoptosis Rate | SaOS-2 | 40 µM | 9.6% |

| 80 µM | 32.2% | ||

| 143B | 40 µM | 8.7% | |

| 80 µM | 27.4% | ||

| G0/G1 Phase Arrest | SaOS-2 | 40 µM | 51.4% |

| 80 µM | 55.9% | ||

| 143B | 40 µM | 49.5% | |

| 80 µM | 54.1% | ||

| ROS Production (Fold Change) | SaOS-2 | 40 µM | 4.6 |

| 80 µM | 5.1 | ||

| 143B | 40 µM | 3.9 | |

| 80 µM | 4.5 | ||

| GSSG/GSH Ratio | SaOS-2 | 40 µM | 0.51 |

| 80 µM | 0.71 | ||

| 143B | 40 µM | 0.42 | |

| 80 µM | 0.64 |

Table 2: Quantitative Effects of this compound on Osteosarcoma Cells [1]

In-Vivo Studies

The anti-tumor efficacy of this compound has been validated in several xenograft models. A summary of these findings is presented in Table 3.

| Cancer Type | Xenograft Model | Dosage | Key Observations |

| Gastric Cancer | SGC7901 cells in nude mice | 10 µM, injected every 2 days | Markedly inhibited tumor burden and reduced Ki-67 expression.[7] |

| Non-Small-Cell Lung Cancer | A549 cells in nude mice | 5 mg/kg/d and 20 mg/kg/d for 25 days | A clear reduction trend was observed in both tumor volume and weight.[8] |

| Intrahepatic Cholangiocarcinoma | Hucc-T1 cells in nude mice | 10 mg/kg and 20 mg/kg, every 2 days for 2 weeks | Significant inhibition of tumor growth.[9] |

Table 3: In-Vivo Anti-Cancer Activity of this compound

Modulation of Autophagy

This compound has been identified as a late-stage autophagy inhibitor. It acts by blocking the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes. This activity can sensitize cancer cells to chemotherapy. In breast cancer cells, co-treatment with Liensinine and doxorubicin (B1662922) resulted in a pronounced increase in the release of cytochrome c from the mitochondria, indicating an enhancement of apoptosis.

Signaling Pathway Modulation

The biological activities of this compound are mediated through its influence on various intracellular signaling pathways.

JAK2/STAT3 Signaling Pathway

In osteosarcoma cells, this compound has been shown to suppress the JAK2/STAT3 signaling pathway in a dose-dependent manner. Treatment with 40 µM and 80 µM of Liensinine significantly inhibited the phosphorylation of STAT3 and JAK2. This inhibition is believed to be mediated by an increase in reactive oxygen species (ROS).

JNK Signaling Pathway

In colorectal cancer cells, the induction of apoptosis by this compound is accompanied by the activation of the JNK signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is another target of Liensinine. While the precise quantitative effects are still under investigation, studies suggest that Liensinine can modulate this pathway, which is crucial in cell proliferation and differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound.

Cell Viability Assay (CCK-8)

References

- 1. The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

preliminary investigation into Liensinine perchlorate's therapeutic potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Liensinine (B1675319) perchlorate (B79767), a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the preliminary investigations into the therapeutic potential of Liensinine perchlorate, with a particular focus on its anticancer properties. We delve into its mechanisms of action, summarizing key quantitative data from preclinical studies and detailing the experimental protocols used to elucidate its effects. Furthermore, this guide presents visual representations of the core signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Liensinine, and its perchlorate salt, have demonstrated a spectrum of biological effects, including anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, and notable anti-cancer activities.[1][2][3] A significant body of research highlights its ability to induce apoptosis, inhibit cell proliferation, and modulate critical signaling pathways in various cancer cell lines. A key identified mechanism of action is its role as a late-stage autophagy and mitophagy inhibitor, functioning by obstructing the fusion of autophagosomes with lysosomes.[1][4][5][6][7] This guide synthesizes the current understanding of this compound's therapeutic potential, presenting the data and methodologies that underpin these findings.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points from published studies.

Table 1: In Vitro Efficacy of this compound in Osteosarcoma Cell Lines

| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | G0/G1 Phase Arrest (%) | Colony Formation Efficiency (%) |

| SaOS-2 | 0 | 4.8 | 46.2 | 100.0 |

| 40 | 9.6 | 51.4 | 58.9 | |

| 80 | 32.2 | 55.9 | 23.7 | |

| 143B | 0 | 4.3 | 45.8 | 100.0 |

| 40 | 8.7 | 49.5 | 67.4 | |

| 80 | 27.4 | 54.1 | 30.3 |

Data extracted from a study on osteosarcoma cells.[1]

Table 2: In Vivo Efficacy of this compound in an Osteosarcoma Xenograft Model

| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition |

| Control | - | Baseline |

| Liensinine | 15 | Significant |

| Liensinine | 30 | Dose-dependent significant inhibition |

Data from a subcutaneous xenograft mouse model using 143B cells.[1]

Table 3: Effect of Liensinine on Glutathione Levels in Osteosarcoma Cells

| Cell Line | Treatment Concentration (µM) | GSH Concentration (µM) | GSSG Concentration (µM) | GSSG/GSH Ratio |

| SaOS-2 | 0 | 12.6 | 2.1 | 0.17 |

| 40 | 9.0 | 4.6 | 0.51 | |

| 80 | 7.5 | 5.3 | 0.71 | |

| 143B | 0 | 11.1 | 1.3 | 0.12 |

| 40 | 7.8 | 3.3 | 0.42 | |

| 80 | 6.2 | 3.9 | 0.64 |

Data showing the induction of oxidative stress by Liensinine.[1]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key cellular signaling pathways.

Inhibition of Late-Stage Autophagy

A primary mechanism of Liensinine is the inhibition of late-stage autophagy by blocking the fusion of autophagosomes with lysosomes.[6][7] This leads to an accumulation of autophagosomes, inducing cellular stress and sensitizing cancer cells to chemotherapeutic agents.[6][7] This effect is thought to be mediated by inhibiting the recruitment of RAB7A to lysosomes.[6]

Modulation of the JAK2/STAT3 Signaling Pathway

In osteosarcoma cells, Liensinine has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[1][8] This inhibition is mediated by an increase in intracellular reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1]

Inhibition of the PI3K/AKT Signaling Pathway

Liensinine has also been found to inhibit the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) signaling pathway in gastric and gallbladder cancer cells.[4][9][10] This inhibition contributes to the induction of apoptosis and cell cycle arrest.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments.

Cell Viability and Proliferation Assays

-

Cell Counting Kit-8 (CCK-8) Assay:

-

Seed cancer cells (e.g., A549, H520, SPC-A1, SaOS-2, 143B) in 96-well plates at a density of 5x10³ cells/well and culture overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) for 24 to 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[2][3]

-

-

Colony Formation Assay:

-

Seed cells in 6-well plates at a low density (e.g., 300-500 cells/well).

-

After 24 hours, treat with different concentrations of this compound for 48 hours.

-

Replace the medium with fresh, drug-free medium and incubate for 10-14 days until colonies are visible.

-

Fix the colonies with a methanol:acetic acid solution (4:1) and stain with 0.1% crystal violet.

-

Count the number of colonies (containing >50 cells) to determine the cloning efficiency.[2]

-

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry for Apoptosis (Annexin V/PI Staining):

-

Treat cells with this compound for the desired time and concentration.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Resuspend cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

-

Flow Cytometry for Cell Cycle Analysis:

-

After treatment with this compound, harvest and fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

-

Western Blotting

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, p-PI3K, p-AKT, Bcl-2, Bax, Cleaved Caspase-3, LC3B) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2]

In Vivo Xenograft Model

-

Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁷ 143B cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

When tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 15 and 30 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule (e.g., every two days) for a specified duration (e.g., two weeks).

-

Monitor tumor volume and body weight regularly.

-

At the end of the experiment, excise and weigh the tumors. Tissues can be further analyzed by immunohistochemistry or Western blotting.[1][3]

Conclusion and Future Directions

The preliminary investigations into this compound reveal its significant potential as a therapeutic agent, particularly in the context of oncology. Its multifaceted mechanism of action, involving the inhibition of autophagy and the modulation of key cancer-related signaling pathways such as JAK2/STAT3 and PI3K/AKT, positions it as an attractive candidate for further drug development. The quantitative data from in vitro and in vivo studies provide a solid foundation for its anti-tumor efficacy.

Future research should focus on several key areas. Firstly, a more extensive evaluation across a broader range of cancer types is warranted to determine the full spectrum of its activity. Secondly, detailed pharmacokinetic and toxicological studies are essential to establish its safety profile and dosing regimens for potential clinical applications. Furthermore, investigating the synergistic effects of this compound with existing chemotherapeutic drugs and targeted therapies could unveil novel and more effective combination treatment strategies. The detailed protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource to stimulate and support these future research endeavors.

References

- 1. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway [jcancer.org]

- 5. selleckchem.com [selleckchem.com]

- 6. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Mechanisms of Liensinine Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, has garnered significant attention for its diverse pharmacological activities. The perchlorate (B79767) salt of Liensinine is frequently utilized in research to investigate its potential as a therapeutic agent, particularly in the context of cancer biology. This technical guide provides an in-depth exploration of the known molecular targets and mechanisms of action of Liensinine perchlorate. While direct protein binding affinities remain to be fully elucidated, this document synthesizes the current understanding of its impact on crucial cellular signaling pathways, supported by detailed experimental methodologies and visual representations of the molecular cascades involved.

Core Molecular Interactions and Biological Effects

This compound primarily functions as a late-stage autophagy and mitophagy inhibitor. Its anti-neoplastic properties are attributed to its ability to modulate key signaling pathways that govern cell survival, proliferation, and apoptosis.

Inhibition of Autophagy

This compound disrupts the autophagy process by blocking the fusion of autophagosomes with lysosomes.[1][2] This inhibitory action leads to the accumulation of autophagosomes within the cell. The proposed mechanism involves the interference with the recruitment of the small GTPase RAB7A to lysosomes, a critical step for the fusion event.[1][2]

Modulation of Cancer-Related Signaling Pathways

Several studies have demonstrated the ability of this compound to influence signaling cascades integral to cancer progression:

-

PI3K/AKT/mTOR Pathway: Liensinine has been shown to inhibit the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3] Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis in cancer cells.

-

JAK2/STAT3 Pathway: Liensinine treatment has been observed to suppress the activation of the JAK2/STAT3 signaling pathway.[4][5] This pathway is often constitutively active in various cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. The inhibition is reportedly mediated by an increase in reactive oxygen species (ROS).[4]

Quantitative Data on Biological Activity

Direct binding affinities of this compound to specific molecular targets have not been extensively reported in the available literature. However, the effective concentrations at which it exerts its biological effects have been documented in various cancer cell lines.

| Cell Line | Assay | Effect | Effective Concentration | Reference |

| Breast Cancer (MDA-MB-231, MCF-7) | EGFP-LC3 Puncta Formation | Increased autophagosome accumulation | 10 µM | [1] |

| Osteosarcoma (SaOS-2, 143B) | Western Blot | Inhibition of p-STAT3 and p-JAK2 | 40 - 80 µM | [4] |

| Gastric Cancer (BGC-823, SGC-7901) | Cell Viability (MTT Assay) | Inhibition of cell proliferation | 20 - 120 µM | [6] |

| Colorectal Cancer Cells | Apoptosis Assay | Induction of apoptosis | Dose-dependent | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's molecular targets.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., BGC-823, SGC-7901) in 96-well plates at a density of 5x10³ cells/well and culture overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the effect of this compound on the phosphorylation and expression levels of proteins in signaling pathways like JAK2/STAT3.

-

Cell Lysis: Treat cells (e.g., SaOS-2, 143B) with this compound at desired concentrations (e.g., 40, 80 µM) for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Immunofluorescence for LC3 Puncta Formation

This method is used to visualize the accumulation of autophagosomes in cells treated with this compound.

-

Cell Culture and Transfection: Culture cells (e.g., MDA-MB-231) on glass coverslips. For enhanced visualization, cells can be transiently transfected with an EGFP-LC3 expression vector.

-

Treatment: Treat the cells with this compound (e.g., 10 µM) for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Staining (for endogenous LC3): Incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

-

Microscopy: Observe the cells under a fluorescence microscope. The formation of distinct green puncta (in EGFP-LC3 transfected cells) or fluorescently labeled puncta indicates the accumulation of autophagosomes.

-

Quantification: Count the number of puncta per cell in multiple fields of view to quantify the level of autophagy inhibition.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 10 µM injected into the tumor) or a vehicle control every two days.

-

Tumor Measurement: Measure the tumor volume and mouse body weight regularly.

-

Endpoint Analysis: At the end of the experiment, euthanize the mice and excise the tumors.

-

Histological and Molecular Analysis: Analyze the tumors for markers of proliferation (e.g., Ki-67) and apoptosis via immunohistochemistry or Western blotting.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-cancer potential. Its ability to inhibit late-stage autophagy and modulate critical signaling pathways like PI3K/AKT/mTOR and JAK2/STAT3 underscores its multifaceted mechanism of action. However, the precise molecular entities that this compound directly binds to remain an area for future investigation. The identification of its direct targets through advanced techniques such as affinity purification-mass spectrometry, drug affinity responsive target stability (DARTS), or thermal shift assays will be crucial for a complete understanding of its pharmacology and for the rational design of more potent and specific derivatives for therapeutic applications. Further research should also focus on elucidating the full spectrum of its off-target effects and its safety profile in more comprehensive preclinical models.

References

- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.cn [medchemexpress.cn]

basic properties and characteristics of Liensinine perchlorate for researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319) perchlorate (B79767), an isoquinoline (B145761) alkaloid derived from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a compound of significant interest in pharmacological research.[] This technical guide provides a comprehensive overview of the fundamental properties and biological activities of Liensinine perchlorate for researchers in drug discovery and development. It details its physicochemical characteristics, summarizes its diverse biological effects—including anticancer, anti-inflammatory, and neuroprotective activities—and elucidates its mechanisms of action, primarily focusing on the modulation of key cellular signaling pathways. This document includes structured data tables, detailed experimental methodologies, and visual diagrams of signaling pathways to facilitate a deeper understanding and further investigation of this compound's therapeutic potential.

Physicochemical Properties

This compound is a white powder with a high purity of over 98%, as determined by high-performance liquid chromatography (HPLC).[][2] It is an alkaloid compound and its stability has been studied, with a predicted shelf life of approximately 3 months at 25°C for a liensinine injection formulation.[3]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₄₂N₂O₆·HClO₄ | [4][5] |

| Molecular Weight | 711.2 g/mol | [4][5][6] |

| CAS Number | 2385-63-9 | [4][5] |

| Appearance | White powder | [] |

| Purity | >98% (HPLC) | [][2] |

| Solubility | Soluble in DMSO (100 mg/mL or 140.6 mM) | [7] |

| Storage | Powder: -20°C in the dark. Stock Solutions: -80°C for up to 1 year. | [7] |

| IUPAC Name | 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | [4][6] |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, with its anticancer properties being the most extensively studied. It has demonstrated efficacy against a variety of cancer cell lines and in in-vivo animal models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of autophagy, and modulation of critical cellular signaling pathways.

Anticancer Activity

Liensinine has shown significant anti-tumor effects in various cancers:

-

Gastric Cancer: It inhibits proliferation and induces apoptosis in gastric cancer cells by increasing reactive oxygen species (ROS) levels and inhibiting the PI3K/Akt signaling pathway.[4][8] In vivo studies using mouse models have confirmed that liensinine can markedly inhibit tumor growth.[4][9]

-

Non-Small-Cell Lung Cancer (NSCLC): Liensinine inhibits the growth of NSCLC cells by inducing apoptosis and blocking autophagic flux at a late stage.[10]

-

Breast Cancer: It sensitizes breast cancer cells to chemotherapy by inhibiting autophagy/mitophagy through the blockade of autophagosome-lysosome fusion.[11] Liensinine and the related compound nuciferine (B1677029) inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.[12]

-

Osteosarcoma: Liensinine induces apoptosis and G0/G1 cell cycle arrest in osteosarcoma cells through ROS-mediated suppression of the JAK2/STAT3 signaling pathway.[13][14]

-

Colorectal Cancer: It is suggested to effectively induce apoptosis in colon cancer cells.[]

-

Prostate Cancer: Along with neferine (B1663666) and isoliensinine (B150267), liensinine shows antiandrogenic effects by inhibiting 5-α-reductase and androgen receptor expression via the PI3K/Akt signaling pathway.[15]

-

Hepatocellular Carcinoma (HCC): Liensinine reshapes the tumor immune microenvironment and enhances immunotherapy by reprogramming cancer cell metabolism through the AMPK-HIF-1α axis.[16]

Anti-inflammatory Activity

Liensinine demonstrates significant anti-inflammatory properties. It has been shown to reduce acute lung injury induced by lipopolysaccharide (LPS) by inhibiting the activation of the NF-κB signaling pathway.[6] It also alleviates sepsis-induced acute liver injury by inhibiting the NF-κB and MAPK pathways in an Nrf2-dependent manner.[17][18]

Neuroprotective Effects

Liensinine has shown potential as a neuroprotective agent. It can ameliorate ischemia-reperfusion-induced brain injury by inhibiting autophagy via the PI3K/Akt signaling pathway.[[“]]

Key Signaling Pathways Modulated by Liensinine

The biological effects of Liensinine are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Liensinine has been shown to inhibit this pathway in several cancer types, including gastric and prostate cancer, leading to apoptosis and reduced cell proliferation.[4][15] In the context of acute lung injury and neuroprotection, liensinine's regulation of autophagy is also mediated through the PI3K/Akt/mTOR pathway.[[“]][20]

Caption: Liensinine inhibits the PI3K/Akt/mTOR signaling pathway.

JAK2/STAT3 Pathway

The JAK2/STAT3 pathway is involved in cell proliferation and survival. Liensinine has been found to suppress this pathway in osteosarcoma cells, contributing to its anti-tumor effects.[13][14] This inhibition is mediated by an increase in intracellular ROS.[14]

Caption: Liensinine suppresses the JAK2/STAT3 pathway via ROS induction.

NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation.[21] Liensinine exerts its anti-inflammatory effects by inhibiting the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.[6][17]

Caption: Liensinine inhibits the NF-κB inflammatory pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Liensinine has been shown to modulate the MAPK pathway, contributing to its anti-inflammatory and anti-cancer effects.[17] Specifically, the related compound isoliensinine has been shown to induce apoptosis through the p38 MAPK and JNK pathways.[22]

Caption: Liensinine analogs activate MAPK pathways to induce apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on Liensinine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Liensinine on the viability of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (or Liensinine) in serum-free media and incubate for the desired time (e.g., 24 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying Liensinine-induced apoptosis.

-

Cell Treatment: Treat cancer cells with Liensinine at various concentrations for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Signaling Proteins

This protocol is for detecting changes in protein expression and phosphorylation in signaling pathways.

-

Protein Extraction: Treat cells with Liensinine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Liensinine in vivo.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ Huh7 cells) into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[16]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).[16]

-

Treatment: Randomly assign mice to control and treatment groups. Administer Liensinine (e.g., 20 mg/kg daily via intraperitoneal injection) or vehicle control.[16]

-

Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a promising natural compound with a wide range of biological activities, particularly in the field of oncology. Its ability to induce apoptosis, inhibit autophagy, and modulate key signaling pathways like PI3K/Akt, JAK2/STAT3, and NF-κB underscores its therapeutic potential. This guide provides a foundational resource for researchers to explore the multifaceted properties of this compound and to design further preclinical and clinical investigations. The provided experimental frameworks can serve as a starting point for more detailed studies into its mechanisms of action and potential applications in various disease models.

References

- 2. biolinkk.com [biolinkk.com]

- 3. [Stability of liensinine injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Liensinine reduces acute lung injury brought on by lipopolysaccharide by inhibiting the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The antiandrogenic effect of neferine, liensinine, and isoliensinine by inhibiting 5-α-reductase and androgen receptor expression via PI3K/AKT signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liensinine alleviates sepsis-induced acute liver injury by inhibiting the NF-κB and MAPK pathways in an Nrf2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. consensus.app [consensus.app]

- 20. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. KEGG PATHWAY: map04064 [kegg.jp]

- 22. researchgate.net [researchgate.net]

The Role of Liensinine Perchlorate in JNK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, and its perchlorate (B79767) salt, have demonstrated significant potential in cellular regulation, particularly in the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway. This technical guide provides an in-depth analysis of the effects of liensinine perchlorate on the JNK pathway, consolidating findings on its induction of apoptosis and its interplay with reactive oxygen species (ROS). Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to support further research and drug development in this area.

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in response to cellular stress, inflammation, and apoptosis.[1] Dysregulation of the JNK pathway is implicated in various pathologies, including cancer and neurodegenerative diseases, making it a key target for therapeutic intervention.

This compound, a salt form of liensinine, offers similar biological activity with potentially altered solubility, making it a compound of interest for pharmacological studies.[2] Research indicates that this compound can modulate the JNK pathway, often leading to apoptosis in cancer cells. This guide will explore the mechanisms underlying this effect, with a focus on its induction of mitochondrial dysfunction and oxidative stress.

Mechanism of Action: this compound and the JNK Signaling Pathway

This compound has been shown to activate the JNK signaling pathway, leading to a cascade of downstream events culminating in apoptosis.[3] This activation is often linked to the induction of mitochondrial dysfunction and an increase in intracellular reactive oxygen species (ROS).

The proposed mechanism involves the following key steps:

-

Induction of Mitochondrial Dysfunction: this compound treatment can lead to a decrease in mitochondrial membrane potential.[3]

-

Increased ROS Production: The disruption of mitochondrial function contributes to an increase in the production of ROS.

-

Activation of JNK Signaling: Elevated ROS levels act as a trigger for the phosphorylation and activation of JNK.[3]

-

Modulation of Apoptotic Proteins: Activated JNK can then modulate the expression and activity of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio.[3]

-

Induction of Apoptosis: The culmination of these events is the initiation of the apoptotic cascade, leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of liensinine.

Table 1: IC50 Values of Liensinine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | Not specified, significant inhibition at 60 µM | 24 | [4] |

| MCF-7 | Breast Cancer | Not specified, significant inhibition at 60 µM | 24 | [4] |

| BGC823 | Gastric Cancer | Not specified, significant inhibition at 40-120 µM | 48 | |

| SGC7901 | Gastric Cancer | Not specified, significant inhibition at 40-120 µM | 48 | |

| A549 | Non-small-cell Lung Cancer | Concentration-dependent toxicity observed | Not specified | [5] |

| H520 | Non-small-cell Lung Cancer | Concentration-dependent toxicity observed | Not specified | [5] |

| SPC-A1 | Non-small-cell Lung Cancer | Concentration-dependent toxicity observed | Not specified | [5] |

| SaOS-2 | Osteosarcoma | Significant viability reduction at 5 µM | 24 | [5] |

| MG-63 | Osteosarcoma | Significant viability reduction at 5 µM | 24 | [5] |

| 143B | Osteosarcoma | Significant viability reduction at 5 µM | 24 | [5] |

| U2OS | Osteosarcoma | Significant viability reduction at 5 µM | 24 | [5] |

Table 2: Effects of Liensinine on Apoptosis and Related Markers

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| MDA-MB-231 | Liensinine | Increased Bax/Bcl-2 ratio | Not specified | [4] |

| MCF-7 | Liensinine | Increased Bax/Bcl-2 ratio | Not specified | [4] |

| A549 | Liensinine | Increased apoptotic cells | Concentration-dependent | [5] |

| SPC-A1 | Liensinine | Increased apoptotic cells | Concentration-dependent | [5] |

| SaOS-2 | 40 µM Liensinine | G0/G1 phase arrest | 46.2% to 51.4% | [5] |

| SaOS-2 | 80 µM Liensinine | G0/G1 phase arrest | 46.2% to 55.9% | [5] |

| 143B | 40 µM Liensinine | G0/G1 phase arrest | 45.8% to 49.5% | [5] |

| 143B | 80 µM Liensinine | G0/G1 phase arrest | 45.8% to 54.1% | [5] |

| DLD-1 & HT29 | up to 20 µM this compound | Increased p-JNK expression | Dose-dependent | [3] |

| DLD-1 & HT29 | up to 20 µM this compound | Increased Bax expression | Dose-dependent | [3] |

| DLD-1 & HT29 | up to 20 µM this compound | Decreased Bcl-2 expression | Dose-dependent | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effect on the JNK signaling pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution[6]

-

96-well plates

-

Cancer cell lines (e.g., HT29, DLD-1)[3]

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)[3]

-

This compound stock solution (dissolved in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired incubation times (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7]

-

Remove the medium and add 100-150 µL of DMSO or solubilization solution to dissolve the formazan (B1609692) crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)

This protocol measures the intracellular accumulation of ROS following treatment with this compound.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)[8]

-

Phosphate-buffered saline (PBS)

-

Culture medium without phenol (B47542) red

-

24-well plates or other suitable culture vessels

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture vessel and allow them to adhere.

-

Treat cells with the desired concentrations of this compound for the appropriate duration.

-

Wash the cells twice with PBS.

-

Incubate the cells with a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.[8][9]

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[10]

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed and treat cells with this compound as described previously.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.[11]

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[10][11]

-

Add 400 µL of 1X binding buffer to each tube.[10]

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for JNK Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of JNK and related proteins.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13]

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-Bax, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies[13]

-

Chemiluminescent substrate (ECL)[14]

-

Imaging system

Procedure:

-

Treat cells with this compound and harvest.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

Conclusion

This compound demonstrates a clear and potent effect on the JNK signaling pathway, primarily through the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis in cancer cells. The provided data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this natural compound. Future studies should focus on elucidating the precise molecular targets of this compound within the JNK cascade and exploring its efficacy and safety in preclinical and clinical settings.

References

- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 12. origene.com [origene.com]

- 13. CST | Cell Signaling Technology [cellsignal.com]

- 14. benchchem.com [benchchem.com]

Liensinine Perchlorate: A Deep Dive into its Anti-Arrhythmic Properties and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has garnered significant attention for its diverse pharmacological activities, including potent anti-arrhythmic effects.[1][2] This technical guide provides a comprehensive overview of the anti-arrhythmic properties of liensinine perchlorate (B79767) and its derivatives, focusing on the underlying molecular mechanisms. We will delve into its effects on cardiac action potentials and ion channels, present quantitative data in a structured format, detail key experimental protocols, and visualize complex pathways and workflows to offer a clear and in-depth understanding for researchers in cardiovascular pharmacology and drug development.

Introduction to Liensinine and its Anti-Arrhythmic Potential

Arrhythmias, or irregular heartbeats, are a major cause of cardiovascular morbidity and mortality.[3] Current anti-arrhythmic drugs, while effective to an extent, are often limited by significant side effects, including the potential for pro-arrhythmia.[4] This has driven the search for novel therapeutic agents with improved safety and efficacy profiles.

Liensinine, an active constituent of a traditional Chinese medicine, has been reported to antagonize ventricular arrhythmias, relax smooth muscle, and exhibit hypotensive effects.[1][2] Cellular electrophysiological studies have begun to unravel the mechanisms behind these effects, suggesting that liensinine and its analogues act on multiple cardiac ion channels, a characteristic of some of the most effective anti-arrhythmic drugs.[5][6] This multi-channel blocking capability positions liensinine as a promising candidate for further investigation and development.

Electrophysiological Effects of Liensinine and its Derivatives

The primary anti-arrhythmic action of a drug is determined by its effect on the cardiac action potential (AP). Liensinine and its derivatives have been shown to modulate the AP in ventricular myocytes, primarily by affecting its duration and amplitude.

Modulation of Action Potential Duration (APD)

Studies on liensinine and its chemosynthetic derivative, diacetyl-liensinine, reveal a complex, concentration-dependent effect on APD.

-

Prolongation at Lower Concentrations: At concentrations of 10 µM and 30 µM, diacetyl-liensinine significantly prolongs the action potential duration at both 50% and 90% repolarization (APD50 and APD90).[6] This effect is characteristic of Class III anti-arrhythmic drugs, which primarily act by blocking potassium channels responsible for repolarization.[7] Prolonging the APD increases the effective refractory period, making the heart less susceptible to re-entrant arrhythmias.[7]

-

Shortening at Higher Concentrations: Conversely, at a higher concentration of 100 µM, diacetyl-liensinine shortens APD50 and APD90.[6]

-

Isoliensinine (B150267) Effects: Isoliensinine, another related compound, has been shown to shorten the action potential duration.[8]

Effects on Action Potential Amplitude and Depolarization

Liensinine has been observed to suppress the amplitude of the action potential.[5] Similarly, isoliensinine reduces both the AP amplitude (APA) and the maximum depolarization velocity (Vmax), without significantly affecting the resting membrane potential.[8] This suggests an inhibitory effect on the fast sodium channels responsible for the initial rapid depolarization (Phase 0) of the cardiac action potential, a hallmark of Class I anti-arrhythmic drugs.[3][9]

Molecular Mechanisms of Action: A Multi-Ion Channel Blocker

The diverse effects of liensinine on the cardiac action potential are a direct result of its interaction with multiple types of ion channels. This multi-target approach is a key aspect of its anti-arrhythmic mechanism.

Potassium Channel Blockade (Class III Action)

One of the most significant actions of liensinine is the blockade of potassium channels, which contributes to the prolongation of the action potential.[1][5]

-

Delayed Rectifier Potassium Current (IK): Diacetyl-liensinine inhibits the delayed rectifier potassium current (IK) in a concentration-dependent manner.[6] This current is crucial for Phase 3 repolarization of the action potential.[7]

-

hERG Current: Liensinine has been shown to inhibit the human ether-a-go-go-related gene (hERG) tail current in a dose-dependent manner, identifying it as a potential hERG channel blocker.[1] The hERG channel is responsible for the rapid component of the delayed rectifier potassium current (IKr).

-